2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol
Description
2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is a spirocyclic compound featuring a 6-oxaspiro[3.5]nonane core with a propan-1-ol substituent at the 7-position. The spirocyclic framework consists of two fused rings (three- and five-membered), where the oxygen atom occupies the 6-position of the spiro system. The propanol chain introduces a primary alcohol functional group, enhancing polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(6-oxaspiro[3.5]nonan-7-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(7-12)10-3-6-11(8-13-10)4-2-5-11/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXSZUWIFAKTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCC2)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spiro ring. Subsequent functionalization steps, such as reduction or substitution reactions, are employed to introduce the hydroxyl group at the desired position. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and selectivity .
Scientific Research Applications
2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or surfactants
Mechanism of Action
The mechanism of action of 2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The spirocyclic structure can provide unique binding properties, enhancing selectivity and potency. Molecular targets and pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physicochemical differences between 2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol and related compounds:
*XlogP estimated based on structural analogs.
†Topological Polar Surface Area (TPSA) calculated from functional groups.
Key Observations:
Substituent Length and Polarity: The propanol chain in the target compound increases its molecular weight and hydrophilicity compared to 2-Oxaspiro[3.5]nonane-7-methanol (C₉H₁₆O₂) . The longer chain may enhance solubility in polar solvents but reduce membrane permeability. The carboxylic acid in 2-{6-oxaspiro[...] acetic acid (C₁₀H₁₆O₃) introduces higher acidity (pKa ~4-5), enabling salt formation and distinct reactivity compared to alcohols.
Functional Group Positioning: cis-1-Oxaspiro[3.5]nonan-7-ol has a hydroxyl group directly on the spiro ring, resulting in a lower TPSA (29.5 Ų) and higher XlogP (0.70) due to reduced hydrogen-bonding capacity.
Heteroatom Variations: The 3-Phenyl-7-oxa-2-azaspiro[...]one (C₁₃H₁₅NO₂) incorporates nitrogen, enabling hydrogen bonding and coordination chemistry, which are absent in purely oxygenated spiro compounds.
Physicochemical and Pharmacokinetic Properties
- Hydrophobicity (XlogP): The target compound’s estimated XlogP (~1.2) suggests moderate lipophilicity, balancing solubility and membrane penetration. This contrasts with cis-1-Oxaspiro[3.5]nonan-7-ol (XlogP 0.70) , which is less hydrophobic due to its compact structure.
- Hydrogen-Bonding Capacity: The primary alcohol in the target compound contributes to a higher TPSA (~60 Ų) compared to cis-1-Oxaspiro[...]nonan-7-ol (29.5 Ų) , enhancing interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
